molecular formula C11H11Cl2NO2 B310400 N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide

N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B310400
M. Wt: 260.11 g/mol
InChI Key: VRDPULPHWZDSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.11 g/mol. This compound is characterized by the presence of a dichlorophenyl group attached to an oxolane ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)oxolane-2-carboxamide
  • N-(3,5-dichlorophenyl)oxolane-2-carboxamide
  • N-(3,4-dichlorophenyl)oxolane-2-carboxylic acid

Uniqueness

N-(3,4-Dichlorophenyl)tetrahydrofuran-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11Cl2NO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)

InChI Key

VRDPULPHWZDSBY-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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